(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Similar compounds have shown affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, along with binding data, have been used to identify promising lead compounds .
Biochemical Pathways
The alpha1-adrenergic receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of the compound with these receptors could potentially affect these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico methods . These studies have identified compounds with an acceptable pharmacokinetic profile for further investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Similar compounds have been shown to inhibit the catalytical activity of parp1, enhance cleavage of parp1, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The final step involves the acylation of the piperazine derivative with 2-methoxybenzoyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production at a large scale.
Chemical Reactions Analysis
Types of Reactions
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-chlorophenyl)methanone
- (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-fluorophenyl)methanone
- (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-bromophenyl)methanone
Uniqueness
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVTYAPZBKQXPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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